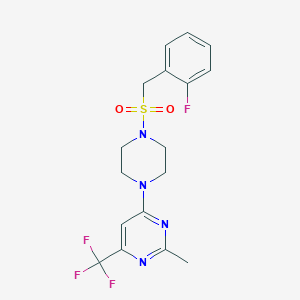
4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H18F4N4O2S and its molecular weight is 418.41. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Struktur-Aktivitäts-Beziehung (SAR): Analogstudien zeigten, dass bestimmte Modifikationen (z. B. Halogensubstitution in der Nähe des Piperazinrings) die ENT-Hemmung beeinflussten .
- Molekular-Docking: Die Bindungsstelle der Verbindung 3c in ENT1 unterscheidet sich von herkömmlichen Inhibitoren, was auf einen einzigartigen Wirkmechanismus hindeutet .
- Zwischenprodukt 5: Das Zwischenprodukt 5 wurde über ein bequemes Verfahren erhalten und dient als wichtiger Baustein für die Synthese von FPMINT .
Hemmung von Gleichgewichtstransportern für Nukleoside (ENTs)
Antikrebs-Eigenschaften
Synthese von Pyrimidinderivaten
Zytotoxische Aktivität gegen Krebszellen
Wirkmechanismus
Target of Action
The primary target of the compound 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs by 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine affects the nucleotide synthesis and regulation of adenosine function . The downstream effects of this interaction are yet to be fully understood.
Result of Action
The molecular and cellular effects of the action of 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine involve the reduction of uridine uptake in ENT1 and ENT2 without affecting Km .
Eigenschaften
IUPAC Name |
4-[4-[(2-fluorophenyl)methylsulfonyl]piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2S/c1-12-22-15(17(19,20)21)10-16(23-12)24-6-8-25(9-7-24)28(26,27)11-13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHKXJZNTFCZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2576689.png)
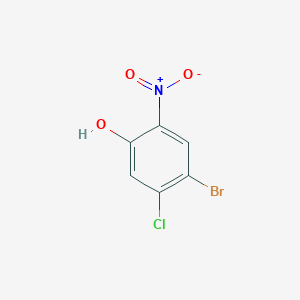
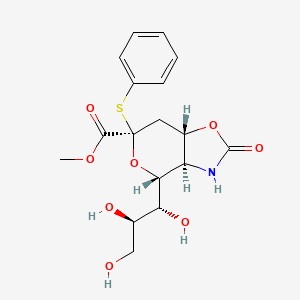
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)
![N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2576696.png)
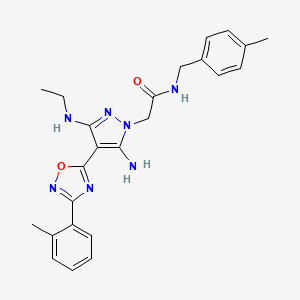
![2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2576698.png)
![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2576700.png)
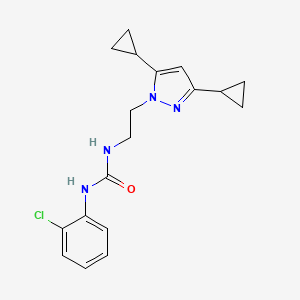
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2576702.png)
![methyl 5-acetyl-2-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2576704.png)
![5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2576707.png)
![2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2576709.png)
